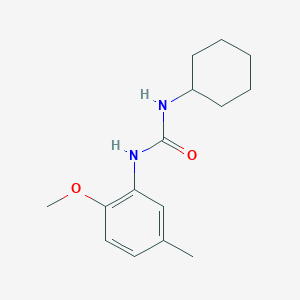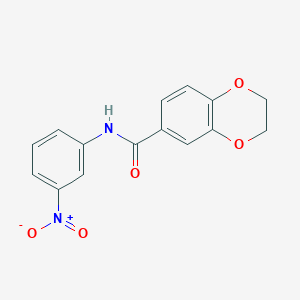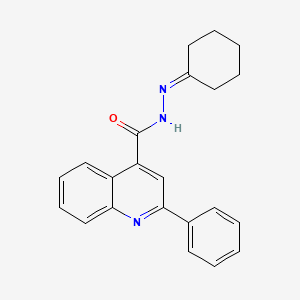
N-cyclohexyl-N'-(2-methoxy-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-methoxy-5-methylphenyl)urea, commonly referred to as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU belongs to the class of compounds known as ureas, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of CMU is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism is that CMU inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, CMU has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CMU has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CMU has been shown to have anti-viral effects. Studies have shown that CMU can inhibit the replication of the herpes simplex virus and the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMU is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. Additionally, the compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies.
However, one limitation of CMU is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for CMU in humans.
Zukünftige Richtungen
There are several future directions for CMU research. One area of research is to further explore the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is to investigate the potential use of CMU in cancer therapy. Studies are needed to determine the optimal dosing and administration regimen for CMU in cancer patients, as well as to identify potential synergistic effects with other anti-cancer agents.
Finally, more research is needed to understand the mechanism of action of CMU and to identify potential targets for the development of new drugs based on this compound. Overall, CMU is a promising candidate for further research and development in the field of drug discovery and development.
Synthesemethoden
The synthesis of CMU can be achieved through a multi-step process involving the reaction of cyclohexylamine with 2-methoxy-5-methylphenyl isocyanate. The resulting intermediate is then treated with a reducing agent to yield CMU. The purity of the final product can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CMU has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that CMU can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Another area of research has explored the anti-cancer effects of CMU. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMU has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-9-14(19-2)13(10-11)17-15(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADBZQAONNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)


![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)

![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)